molecular formula C15H13FO2 B11867961 1-(3-Fluorophenyl)-2-(4-methoxyphenyl)ethanone

1-(3-Fluorophenyl)-2-(4-methoxyphenyl)ethanone

Cat. No.: B11867961
M. Wt: 244.26 g/mol
InChI Key: JYULMNAVCYTRLM-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-2-(4-methoxyphenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluorine atom on the phenyl ring and a methoxy group on another phenyl ring, connected by an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-2-(4-methoxyphenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-fluorobenzoyl chloride with 4-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-2-(4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are employed.

Major Products

    Oxidation: Formation of 3-fluorobenzoic acid and 4-methoxybenzoic acid.

    Reduction: Formation of 1-(3-fluorophenyl)-2-(4-methoxyphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluorophenyl)-2-(4-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-2-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The methoxy group can influence the compound’s solubility and bioavailability, making it a valuable scaffold in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluorophenyl)-2-phenylethanone: Lacks the methoxy group, which can affect its chemical properties and applications.

    1-(4-Methoxyphenyl)-2-phenylethanone: Lacks the fluorine atom, which can influence its reactivity and biological activity.

    1-(3-Chlorophenyl)-2-(4-methoxyphenyl)ethanone: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

Uniqueness

1-(3-Fluorophenyl)-2-(4-methoxyphenyl)ethanone is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H13FO2

Molecular Weight

244.26 g/mol

IUPAC Name

1-(3-fluorophenyl)-2-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C15H13FO2/c1-18-14-7-5-11(6-8-14)9-15(17)12-3-2-4-13(16)10-12/h2-8,10H,9H2,1H3

InChI Key

JYULMNAVCYTRLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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